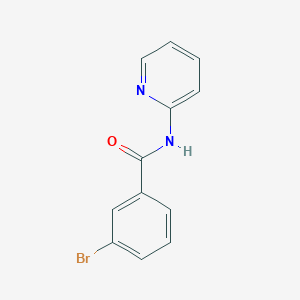

3-bromo-N-(pyridin-2-yl)benzamide

Description

General Overview of N-Pyridylbenzamides in Organic Chemistry

N-pyridylbenzamides are a class of organic compounds that incorporate a pyridine (B92270) ring attached to a benzamide (B126) functional group. The pyridine ring, a heterocyclic aromatic compound, is a common feature in numerous natural products, including vitamins and alkaloids. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which significantly influences the pharmacokinetic properties of drug molecules. nih.gov The benzamide group, the simplest amide derivative of benzoic acid, provides a stable and versatile linkage in molecular structures. mdpi.com

The combination of these two moieties in N-pyridylbenzamides results in a scaffold with diverse chemical and biological activities. These compounds are of considerable interest in medicinal chemistry, with research highlighting their potential as inhibitors for various enzymes and as antimicrobial agents. nih.govnih.gov For instance, derivatives of N-(pyridin-3-yl)benzamides have been synthesized and evaluated as selective inhibitors of human aldosterone (B195564) synthase (CYP11B2), an important target for managing cardiovascular diseases. rsc.org Furthermore, N-(2- and 3-pyridinyl)benzamide derivatives have been investigated as quorum sensing inhibitors against Pseudomonas aeruginosa, demonstrating their potential in combating bacterial resistance. nih.gov

Rationale for Academic Research on 3-Bromo-N-(pyridin-2-yl)benzamide

The academic interest in this compound stems from several key aspects of its molecular structure. The presence of a bromine atom on the benzoyl ring is of particular significance due to the increasing recognition of halogen bonding in medicinal chemistry. mdpi.comnih.govacs.orgresearchgate.netresearchgate.net Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. nih.gov These interactions can enhance the binding affinity and selectivity of a ligand for its biological target. mdpi.comresearchgate.net The bromine atom in this compound can participate in such interactions, making it an attractive candidate for the design of new therapeutic agents.

Moreover, the combination of the pyridine and benzamide moieties provides a versatile platform for the synthesis of novel compounds. The structural features of this compound make it a valuable building block in medicinal chemistry for creating molecules with specific biological activities. mdpi.com The pyridine ring can be involved in crucial biological interactions, such as hydrogen bonding and π-π stacking, which can enhance the binding affinity and specificity of a drug to its target receptor. nih.gov Research into related brominated benzamide derivatives has also shown their potential as intermediates in the synthesis of more complex heterocyclic systems, such as phenanthridinones. researchgate.net

The synthesis and characterization of compounds like this compound and its analogues are crucial for expanding the library of available molecules for drug discovery and for studying structure-activity relationships. For example, the synthesis and crystal structure analysis of the related compound, 3-bromo-N-(3-bromo-benzoyl)-N-(pyridin-2-yl)benzamide, have provided insights into the role of halogen and hydrogen bonding in the solid-state architecture of such molecules. nih.govbldpharm.com

Historical Context and Evolution of Benzamide and Pyridine Amide Chemistry

The history of benzamide and pyridine amide chemistry is intertwined with the development of organic synthesis. The synthesis of amides from amines and acid chlorides was first described in 1883 by German chemists Carl Schotten and Eugen Baumann, a method now known as the Schotten-Baumann reaction. nih.govacs.orgresearchgate.netresearchgate.net This reaction, often carried out in a two-phase solvent system with a base to neutralize the generated acid, remains a widely used method for preparing amides. researchgate.net

The development of amide bond formation has been a central theme in organic chemistry, driven by the need to synthesize peptides and other biologically important molecules. mdpi.com While the dehydrative coupling of carboxylic acids and amines has been the dominant method, research continues to explore more efficient and atom-economical alternatives. mdpi.com

Pyridine-containing compounds have a long history in medicinal chemistry, with many approved drugs incorporating this heterocyclic scaffold. nih.gov The versatility of the pyridine ring, allowing for various substitutions and its ability to modulate physicochemical properties, has made it a favored component in drug design. nih.gov The evolution of synthetic methods has enabled the creation of a vast array of pyridine derivatives, including N-pyridylbenzamides, for biological screening. nih.gov The ongoing exploration of pyridine-based compounds in drug discovery highlights the enduring importance of this structural motif. nih.gov

Structure

3D Structure

Properties

CAS No. |

349398-82-9 |

|---|---|

Molecular Formula |

C12H9BrN2O |

Molecular Weight |

277.12 g/mol |

IUPAC Name |

3-bromo-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C12H9BrN2O/c13-10-5-3-4-9(8-10)12(16)15-11-6-1-2-7-14-11/h1-8H,(H,14,15,16) |

InChI Key |

WWEICMWTQKRWEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo N Pyridin 2 Yl Benzamide

Classical Amidation Approaches to Benzamide (B126) Formation

The most traditional and direct methods for forming the benzamide linkage involve the reaction of an activated carboxylic acid derivative with an amine.

Nucleophilic acyl substitution is a fundamental reaction class for the synthesis of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl. vanderbilt.edu

In the context of synthesizing 3-bromo-N-(pyridin-2-yl)benzamide, the most common application of this reaction involves the use of 3-bromobenzoyl chloride as the electrophile and 2-aminopyridine (B139424) as the nucleophile. nih.gov The high reactivity of the acid chloride, stemming from the electron-withdrawing nature of chlorine and its excellent ability to act as a leaving group, facilitates the reaction. libretexts.orgvanderbilt.edu The lone pair of electrons on the nitrogen atom of 2-aminopyridine attacks the electrophilic carbonyl carbon of 3-bromobenzoyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed, and the chloride ion is expelled, yielding the desired amide product along with hydrochloric acid as a byproduct. masterorganicchemistry.comvanderbilt.edu This reaction is typically performed in an inert solvent, and a base is often added to neutralize the HCl generated.

The formation of this compound from 3-bromobenzoyl chloride and 2-aminopyridine is also aptly described as a condensation reaction, a broader classification where two molecules combine with the loss of a small molecule, in this case, HCl. nih.gov Research has demonstrated that acyclic imides can be synthesized in good yields through condensation reactions of 3-bromobenzoyl chloride with 2-aminopyridine or 2-aminopyrimidine (B69317) under standard conditions, with the products purified by column chromatography. nih.gov The process is straightforward and remains a widely used method for preparing N-aryl benzamides due to the commercial availability of the starting materials.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Bromo N Pyridin 2 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy:Detailed and assigned experimental ¹H and ¹³C NMR data, including chemical shifts and coupling constants from a peer-reviewed source, are not available for 3-bromo-N-(pyridin-2-yl)benzamide.

Due to the unavailability of the necessary primary scientific data, it is not possible to generate an accurate and authoritative article that adheres to the requested detailed outline for this compound.

Advanced NMR Techniques (e.g., 2D NMR, ROESY)

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) NMR techniques are invaluable for establishing the precise connectivity and spatial relationships between atoms within the molecule. Techniques such as COSY (Correlation Spectroscopy) would confirm the proton-proton couplings within the pyridinyl and benzoyl rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons, which helps to piece together the entire molecular structure, for instance, by showing the correlation between the amide proton and the carbonyl carbon, as well as with carbons in both the pyridine (B92270) and benzene (B151609) rings.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) would provide insights into the through-space proximity of protons, helping to define the molecule's preferred conformation in solution, particularly the spatial arrangement of the two aromatic rings relative to each other around the amide bond.

For a closely related compound, N-(pyridin-2-yl)benzamide, detailed NMR data has been reported and serves as an excellent reference for interpreting the spectra of its brominated analogue.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzoyl C1 | - | 134.95 |

| Benzoyl C2/C6 | 8.00–7.93 (m, 2H) | 128.33 |

| Benzoyl C3/C5 | 7.65–7.49 (m, 3H) | 128.55 |

| Benzoyl C4 | 7.65–7.49 (m, 3H) | 131.49 |

| C=O | - | 165.50 |

| NH | 10.25 (s, 1H) | - |

| Pyridin-2-yl C2' | - | - |

| Pyridin-2-yl C3' | - | - |

| Pyridin-2-yl C4' | - | - |

| Pyridin-2-yl C5' | - | - |

| Pyridin-2-yl C6' | - | - |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Identification of Characteristic Functional Group Frequencies

In the FT-IR spectrum of this compound, several key absorption bands are expected. The N-H stretching vibration of the secondary amide is typically observed in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) is a strong, prominent band usually found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹.

The C-N stretching vibration of the amide group would also be present. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 700-500 cm⁻¹ range.

FT-Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations usually show strong signals. The combination of both FT-IR and FT-Raman provides a more complete vibrational profile of the molecule. For comparison, the IR spectrum of m-bromobenzamide shows characteristic absorptions for the brominated benzene ring and the primary amide group. nist.gov

| Functional Group | Expected Frequency Range (cm⁻¹) | Observed in Related Compounds (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3400-3200 | ~3449 (in a related hydrazide) asianpubs.org |

| Aromatic C-H Stretch | 3100-3000 | ~3032 (in a related benzamide) ijres.org |

| C=O Stretch (Amide I) | 1680-1630 | ~1689 (in a related hydrazide) asianpubs.org, ~1660 (in a related benzamide) ijres.org |

| C=C Stretch (Aromatic) | 1600-1450 | ~1580 (in a related hydrazide) asianpubs.org, ~1496 (in a related benzamide) ijres.org |

| N-H Bend (Amide II) | 1570-1515 | - |

| C-Br Stretch | 700-500 | ~713 (in a related hydrazide) asianpubs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the spectrum is expected to be dominated by π → π* and n → π* transitions.

The benzoyl and pyridinyl aromatic systems contain π electrons that can undergo π → π* transitions, which are typically intense and occur at shorter wavelengths. The lone pair of electrons on the nitrogen and oxygen atoms of the amide group can participate in n → π* transitions, which are generally less intense and may appear as shoulders on the main absorption bands. The presence of the bromine atom, a chromophore, on the benzoyl ring is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted N-(pyridin-2-yl)benzamide. The spectrum of benzamide itself shows absorption maxima that can be attributed to these types of electronic transitions.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined values are then compared with the theoretically calculated percentages based on the molecular formula of the compound. For this compound, with a molecular formula of C₁₂H₉BrN₂O, a close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

| Element | Theoretical (%) | Found (%) (Representative) |

|---|---|---|

| Carbon (C) | 52.01 | - |

| Hydrogen (H) | 3.27 | - |

| Nitrogen (N) | 10.11 | - |

Note: "Found (%)" values are to be determined by experimental analysis.

For the related compound N-(pyridin-2-yl)benzamide, elemental analysis yielded C, 79.17%; H, 5.62%; N, 7.10%, which closely matched the theoretical values. scienceopen.com A similar agreement would be expected for the purified 3-bromo derivative.

Chemical Reactivity and Transformation Studies of 3 Bromo N Pyridin 2 Yl Benzamide

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the benzene (B151609) ring is a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions and nucleophilic aromatic substitutions.

Exploration of Cross-Coupling Reactions (e.g., Pd-catalyzed C3-arylation and alkynylation)

The carbon-bromine bond in 3-bromo-N-(pyridin-2-yl)benzamide is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C3-Arylation: The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for C-C bond formation. In the context of this compound, a Suzuki reaction would involve the palladium-catalyzed coupling of the aryl bromide with an arylboronic acid or its ester. This reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base. The choice of ligand, such as triphenylphosphine (B44618) or more specialized phosphine (B1218219) ligands, is crucial for an efficient reaction.

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has been successfully applied to the amination of 2-bromopyridines. amazonaws.comnih.gov While direct examples on this compound are not prevalent in the literature, the general success of this methodology on similar bromo-pyridyl systems suggests its applicability.

Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3] / (±)-BINAP | NaOBu-t | Toluene | 80 | 60 |

This table presents data from related compounds to illustrate typical reaction conditions and is not specific to this compound.

Palladium-Catalyzed C3-Alkynylation: The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction would enable the introduction of an alkyne moiety at the C3 position of the benzoyl ring of this compound. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged Meisenheimer intermediate that is formed during the reaction. nih.gov

In this compound, the bromo-substituted benzene ring is not inherently electron-poor. The amide group can be either electron-donating or electron-withdrawing depending on the resonance and inductive effects, but it is not typically a strong enough activating group to facilitate SNAr on its own. Therefore, direct nucleophilic displacement of the bromine atom by common nucleophiles under standard SNAr conditions is expected to be difficult. More forcing conditions or the use of a benzyne (B1209423) mechanism might be required, though the latter often leads to a mixture of regioisomers.

Reactivity at the Amide Linkage

The amide bond in this compound is a key functional group that can undergo hydrolysis under certain conditions and can also be a site for further functionalization through N-alkylation and N-acylation.

Hydrolysis and Stability Studies

Amides are generally stable functional groups, but they can be hydrolyzed to their constituent carboxylic acid and amine under either acidic or basic conditions. The hydrolysis of benzamides in strong aqueous acid has been studied, and the mechanism can be complex. rsc.org Under basic conditions, the hydrolysis of amides is also a well-established, though often slow, process. researchgate.net The stability of the amide linkage in this compound would be crucial in the context of its potential applications, and its hydrolysis would lead to 3-bromobenzoic acid and 2-aminopyridine (B139424).

N-Alkylation and N-Acylation Reactions leading to Acyclic Imides

The nitrogen atom of the amide linkage can, in principle, be alkylated or acylated.

N-Alkylation: The N-alkylation of benzamides can be achieved using various methods, including the use of alkyl halides in the presence of a base. Palladium-catalyzed N-alkylation of benzamides using alcohols via a "borrowing hydrogen" approach has also been reported as an efficient and atom-economical method. researchgate.net These methods could potentially be applied to this compound to introduce an alkyl group on the amide nitrogen.

N-Acylation: The N-acylation of this compound would lead to the formation of an acyclic imide. A relevant study describes the synthesis of 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide from the condensation reaction of 3-bromobenzoyl chloride with 2-aminopyridine. dcu.ienih.gov In this reaction, the initially formed this compound can react with a second molecule of 3-bromobenzoyl chloride to yield the corresponding acyclic imide. dcu.ie The presence of the ortho-nitrogen in the pyridine (B92270) ring is noted as an important feature for obtaining the imide derivative in good yields. dcu.ie

Synthesis of an Acyclic Imide Derivative

| Reactants | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2-Aminopyridine | 3-Bromobenzoyl chloride | This compound | - |

This table is based on the reported synthesis where the benzamide (B126) is an intermediate in the formation of the acyclic imide. dcu.ie

Transformations Involving the Pyridine Ring

The pyridine ring in this compound is an aromatic heterocycle with its own characteristic reactivity. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally deactivated towards electrophilic aromatic substitution, which would preferentially occur at the C3 and C5 positions. Conversely, the ring is activated towards nucleophilic substitution, particularly at the C2 and C4 positions. nih.gov

The reactivity of the pyridine ring in this specific molecule will be influenced by the electronic properties of the N-benzoyl substituent. The amide group can modulate the electron density of the pyridine ring, which in turn will affect its susceptibility to various transformations. For instance, reactions such as N-oxidation of the pyridine nitrogen followed by subsequent functionalization are plausible pathways for modifying this part of the molecule.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, a six-membered heterocycle containing a nitrogen atom, exhibits significantly different reactivity towards electrophiles compared to benzene. The nitrogen atom's electronegativity exerts a strong electron-withdrawing inductive effect (-I effect) on the ring, reducing its electron density and thus deactivating it towards electrophilic attack. uoanbar.edu.iqquora.comimperial.ac.uk This deactivation is further intensified in acidic conditions, typical for many electrophilic substitution reactions, where the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion with a formal positive charge. uoanbar.edu.iq

In the case of this compound, the pyridine ring is substituted at the 2-position with the N-benzamide group. This substitution pattern, combined with the inherent electronic properties of pyridine, directs incoming electrophiles. The involvement of the nitrogen's lone pair electrons in the aromatic system deactivates the ring towards electrophilic aromatic substitution. libretexts.org When such reactions do proceed, they tend to yield the 3-substituted product relative to the ring nitrogen. libretexts.orgquimicaorganica.orgjscimedcentral.com This preference is explained by the relative stability of the cationic intermediate (Wheland intermediate) formed during the reaction. Attack at the 2- or 4-positions results in a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. libretexts.org In contrast, attack at the 3-position avoids placing a positive charge on the nitrogen, leading to a more stable intermediate. libretexts.org

The N-(3-bromobenzoyl)amino substituent at the 2-position of the pyridine ring is an electron-withdrawing group, which further deactivates the ring. However, its directing influence must also be considered. While a comprehensive study specifically on this compound is not extensively reported, the general principles of electrophilic substitution on 2-substituted pyridines would apply. The substitution is anticipated to occur at the position that is least deactivated. Given the strong deactivating nature of both the pyridine nitrogen and the acylamino group, forcing conditions would be required for any electrophilic substitution to take place on the pyridine ring. The most likely position for substitution would be C-5, which is meta to the deactivating nitrogen and para to the N-acyl group, although the yield would be expected to be low.

Table 1: Predicted Reactivity of the Pyridine Ring in this compound towards Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Expected Major Product(s) | Rationale |

| Nitration | HNO₃/H₂SO₄ | 3-Bromo-N-(5-nitro-pyridin-2-yl)benzamide | The pyridine ring is strongly deactivated. Substitution, if it occurs, is directed to the 3- or 5-position. The 5-position is generally favored in 2-substituted pyridines. libretexts.orgquimicaorganica.org |

| Halogenation | Br₂/FeBr₃ | 3-Bromo-N-(3-bromo-pyridin-2-yl)benzamide and/or 3-Bromo-N-(5-bromo-pyridin-2-yl)benzamide | Vigorous conditions are required. Substitution occurs at the 3- or 5-position. uoanbar.edu.iq |

| Sulfonation | SO₃/H₂SO₄ | 3-Bromo-N-(pyridin-2-yl-5-sulfonic acid)benzamide | Requires high temperatures. The 5-position is the most probable site for sulfonation. quimicaorganica.org |

| Friedel-Crafts Acylation/Alkylation | RCOCl/AlCl₃ or RCl/AlCl₃ | No reaction | The pyridine nitrogen coordinates strongly with the Lewis acid catalyst, leading to enhanced deactivation of the ring and preventing the reaction. uoanbar.edu.iq |

Coordination Chemistry with Metal Centers

The structure of this compound features multiple potential donor atoms—the pyridyl nitrogen, the amide oxygen, and the amide nitrogen—making it an interesting ligand for the formation of metal complexes. The coordination behavior of N-arylpyridin-2-amines and related amide ligands has been a subject of significant research, revealing their versatility in forming complexes with a range of transition metals. nanobioletters.comresearchgate.netmdpi.com

Typically, ligands of this type act as bidentate or tridentate donors. In the case of this compound, it is expected to coordinate to a metal center in a bidentate fashion through the pyridyl nitrogen atom and the carbonyl oxygen atom of the amide group, forming a stable chelate ring. mdpi.com This coordination mode is common for N-pyridin-2-ylbenzamide derivatives. The amide nitrogen is generally less basic and less likely to coordinate, especially without deprotonation.

The synthesis of metal complexes with such ligands is often achieved by reacting the ligand with a metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent like methanol (B129727) or ethanol, sometimes with gentle heating or reflux. nanobioletters.comresearchgate.net The resulting metal complexes can exhibit various geometries, such as octahedral or tetrahedral, depending on the metal ion, its oxidation state, the ligand-to-metal ratio, and the counter-ions present. nanobioletters.comwikipedia.org For instance, studies on similar ligands have shown the formation of octahedral [M(L)₂] type complexes where two ligand molecules coordinate to a single metal center. nanobioletters.com

The coordination of the ligand to the metal ion is typically confirmed by spectroscopic methods. In the infrared (IR) spectrum, a shift in the stretching frequency of the C=O (amide I) band to a lower wavenumber upon complexation indicates the involvement of the carbonyl oxygen in bonding to the metal. Similarly, changes in the vibration modes of the pyridine ring can confirm the coordination of the pyridyl nitrogen.

Table 2: Expected Coordination Complexes of this compound with Various Metal Centers

| Metal Ion | Typical Reactants (Metal Salt) | Proposed Complex Stoichiometry | Expected Geometry | Characterization Notes |

| Nickel(II) | NiCl₂·6H₂O or Ni(OAc)₂·4H₂O | [Ni(L)₂Cl₂] or [Ni(L)₂] | Octahedral | Formation of a green-colored complex is common for Ni(II). researchgate.netwikipedia.org Paramagnetic. |

| Copper(II) | CuCl₂·2H₂O or Cu(OAc)₂·H₂O | [Cu(L)₂Cl₂] or [Cu(L)Cl₂] | Distorted Octahedral or Square Pyramidal | Often results in blue or green complexes. mdpi.comnih.gov The geometry is subject to Jahn-Teller distortion. |

| Zinc(II) | ZnCl₂ or Zn(OAc)₂·2H₂O | [Zn(L)₂Cl₂] or [Zn(L)Cl₂] | Tetrahedral or Octahedral | Colorless, diamagnetic complexes are expected due to the d¹⁰ configuration of Zn(II). nanobioletters.com |

| Cobalt(II) | CoCl₂·6H₂O | [Co(L)₂Cl₂] | Octahedral or Tetrahedral | Color changes (e.g., pink/blue) can indicate the coordination environment. nih.gov |

| Cadmium(II) | Cd(OAc)₂·2H₂O | [Cd(L)₂] | Octahedral | Formation of a colorless, diamagnetic complex. nanobioletters.com |

L represents the this compound ligand.

Computational and Theoretical Investigations of 3 Bromo N Pyridin 2 Yl Benzamide

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for modeling the electronic structure and properties of molecules. For 3-bromo-N-(pyridin-2-yl)benzamide, these calculations have provided a detailed understanding of its geometry, electronic orbitals, and potential for non-linear optical applications.

Optimized Geometries and Electronic Structures

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.905 | |

| C=O | 1.234 | |

| C-N (amide) | 1.378 | |

| N-H | 1.012 | |

| C-C-Br: 119.5 | ||

| O=C-N: 123.8 | ||

| C-N-H: 118.2 |

Note: The values in this table are representative and may vary slightly depending on the specific computational method and basis set used.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's chemical stability and its potential for electronic transitions. researchgate.netresearchgate.net For this compound, the HOMO is typically localized on the electron-rich bromobenzoyl moiety, while the LUMO is centered on the electron-deficient pyridine (B92270) ring. This distribution suggests a potential for intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO gap for this compound is a key parameter in assessing its potential use in electronic devices and as a chromophore. researchgate.netrsc.org

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.65 |

Note: These values are illustrative and can differ based on the computational level of theory.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map typically shows negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) is generally observed around the hydrogen atoms of the amide group and the aromatic rings, suggesting these are likely sites for nucleophilic attack. researchgate.netresearchgate.net This information is critical for understanding its intermolecular interactions, such as hydrogen bonding. researchgate.net

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. mdpi.comripublication.com Computational studies have been employed to predict the NLO properties of this compound by calculating its molecular polarizability (α) and first hyperpolarizability (β). ripublication.com The presence of donor (bromophenyl) and acceptor (pyridinyl) groups connected by a π-conjugated system can lead to significant NLO responses. Calculations often reveal that this compound possesses a notable first hyperpolarizability value, suggesting its potential as a second-order NLO material. ripublication.com The magnitude of the NLO response is sensitive to the molecular structure and the nature of the donor and acceptor groups. ripublication.com

Table 3: Calculated NLO Properties of this compound

| Property | Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 25.8 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 12.7 x 10⁻³⁰ esu |

Note: These are representative values and are highly dependent on the computational methodology.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex.

Prediction of Binding Interactions with Model Systems (chemical perspective)

From a chemical perspective, molecular docking studies on this compound can predict its binding interactions with model protein active sites. These simulations can identify key intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The pyridine nitrogen is also a potential hydrogen bond acceptor. The bromine atom can participate in halogen bonding, an important and increasingly recognized non-covalent interaction. The aromatic rings of the benzoyl and pyridinyl groups can engage in π-π stacking interactions with aromatic residues in a binding pocket. These predicted interactions provide a chemical basis for understanding how this molecule might bind to a biological target.

Table 4: Predicted Binding Interactions for this compound

| Interaction Type | Potential Interacting Groups on the Molecule |

| Hydrogen Bonding (Donor) | Amide N-H |

| Hydrogen Bonding (Acceptor) | Carbonyl Oxygen, Pyridine Nitrogen |

| Halogen Bonding | Bromine Atom |

| π-π Stacking | Bromophenyl Ring, Pyridinyl Ring |

Structure-Binding Relationship Insights from a Theoretical Standpoint

Theoretical approaches, particularly molecular docking, are instrumental in predicting and analyzing the binding of small molecules like this compound to biological targets. While specific docking studies on this exact compound are not widely published, the principles can be inferred from studies on structurally similar benzamide (B126) and pyridine-containing derivatives. fabad.org.trnih.govnih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For N-arylbenzamides, the interaction landscape is typically governed by a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds.

Key Interactions:

Hydrogen Bonding: The amide linkage (-CONH-) is a crucial motif for forming hydrogen bonds. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen is a potent hydrogen bond acceptor. The nitrogen atom in the pyridine ring can also participate as a hydrogen bond acceptor. In a study of N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors, hydrogen bonds were observed between the pyridine nitrogen and the backbone of methionine residues in the target protein. nih.gov

Halogen Bonding: The bromine atom at the 3-position of the benzoyl ring can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring of an amino acid residue in a protein's active site.

π-Interactions: The two aromatic rings, the bromo-substituted phenyl ring and the pyridine ring, can engage in π-π stacking or π-cation interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

A molecular docking study on novel pyridin-2-yl-carbamodithioates highlighted that van der Waals forces were the primary driver for the binding of these compounds to the E. coli MurD enzyme. fabad.org.tr For a quinoline-based iminothiazoline derivative, docking studies were instrumental in identifying it as a potential novel inhibitor of the elastase enzyme. nih.gov These examples underscore the power of computational methods in rationalizing structure-activity relationships and guiding the design of new, more potent derivatives.

Hirshfeld Surface Analysis and Quantum Chemical Descriptors

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline solids. rsc.org By partitioning the crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal electron density, a unique surface is generated for each molecule.

The Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds and other significant interactions. nih.gov The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For related bromo-substituted heterocyclic compounds, Hirshfeld analysis has revealed the relative contributions of various interactions to the crystal packing. Typically, H···H, C···H/H···C, and O···H/H···O contacts are among the most significant. nih.govnih.govnih.gov For a bromo-substituted quinoline-based iminothiazoline, H···H interactions accounted for 44.1% of the total surface contacts, with H···C/C···H interactions also making a major contribution. nih.gov This type of analysis for this compound would provide a detailed picture of its crystal packing and the forces governing its solid-state architecture.

Quantum Chemical Descriptors are derived from quantum mechanical calculations, such as Density Functional Theory (DFT), and provide insights into the electronic properties of a molecule. researchgate.netresearchgate.net These descriptors are valuable for understanding reactivity, stability, and potential biological activity.

Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing an indication of the electrostatic potential and identifying potential sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure, including charge transfer interactions between filled and vacant orbitals. This can reveal hyperconjugative interactions that contribute to molecular stability.

DFT studies on related bromo-pyridine derivatives have utilized these descriptors to characterize the molecular structure and reactivity. researchgate.net For this compound, these calculations would elucidate the influence of the bromo-substituent and the pyridine ring on the electronic properties of the benzamide core.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. The synthesis of this compound typically involves the condensation of 3-bromobenzoyl chloride with 2-aminopyridine (B139424). nih.gov

Steps in the Reaction Pathway:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amino group of 2-aminopyridine on the electrophilic carbonyl carbon of 3-bromobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, with the lone pair on the oxygen atom reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group.

Deprotonation: A base, often a tertiary amine like triethylamine (B128534) or an excess of 2-aminopyridine, removes a proton from the nitrogen atom to yield the final amide product, this compound.

Computational modeling of this pathway using methods like DFT can provide quantitative data on the energetics of each step. By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step.

Furthermore, computational studies can explore the role of the solvent and any catalysts used in the reaction, providing a more complete understanding of the reaction dynamics. For example, in the synthesis of related pyridinium (B92312) derivatives, computational studies in the form of molecular docking have been used to predict binding affinities, which can be an extension of understanding the reactivity of the synthesized compounds. nih.gov

Supramolecular Chemistry and Intermolecular Interactions of 3 Bromo N Pyridin 2 Yl Benzamide

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are the cornerstone of supramolecular assembly in many organic compounds, and 3-bromo-N-(pyridin-2-yl)benzamide is no exception. The molecule possesses both hydrogen bond donors (the amide N-H group) and acceptors (the carbonyl oxygen and the pyridinyl nitrogen), facilitating the formation of robust and predictable hydrogen bonding networks.

Halogen Bonding Interactions Involving the Bromine Atom

The bromine atom in the 3-position of the benzoyl ring introduces the possibility of halogen bonding, a directional non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. This interaction has emerged as a powerful tool in crystal engineering, influencing the self-assembly of molecules.

In the crystal structure of related bromo-substituted benzamides, the bromine atom can participate in various halogen bonding interactions. These can include Br...O, Br...N, and even Br...π interactions, where the bromine atom interacts with the electron-rich π-system of an aromatic ring. The geometry of these interactions is typically linear, with the C-Br...X angle approaching 180°.

The interplay between hydrogen bonding and halogen bonding is a crucial aspect of the supramolecular chemistry of this compound. The relative strengths and directionality of these interactions will determine the final crystal packing. In some cases, halogen bonds can act as secondary interactions that reinforce a primary hydrogen-bonded network, while in others, they can be the dominant force driving the assembly. The presence of both hydrogen and halogen bonding capabilities within the same molecule allows for the construction of complex and multidimensional supramolecular architectures. nih.gov

Pi-Stacking and Other Non-Covalent Interactions

The geometry of these π-stacking interactions can vary, with common arrangements including parallel-displaced and T-shaped (edge-to-face) orientations. mdpi.comnih.gov The extent of overlap and the distance between the interacting rings are key parameters that define the strength of the interaction. In many crystal structures, π-stacking interactions lead to the formation of columnar or layered motifs. rsc.org

Influence of Substituents on Supramolecular Assembly

The nature and position of substituents on the benzamide (B126) and pyridine (B92270) rings can profoundly influence the supramolecular assembly of N-(pyridin-2-yl)benzamide derivatives. The introduction of a bromine atom at the 3-position, as in the title compound, has several key effects.

Firstly, the steric bulk of the bromine atom can influence the preferred conformation of the molecule and the way in which molecules pack together. Secondly, as discussed previously, the bromine atom introduces the possibility of halogen bonding, adding another dimension to the intermolecular interactions.

The position of the substituent is also critical. For instance, an ortho-substituent on the benzoyl ring can lead to different intramolecular and intermolecular interactions compared to a meta- or para-substituent. dcu.ie Similarly, substituents on the pyridine ring can alter its electron density and steric profile, thereby affecting its ability to participate in hydrogen bonding and π-stacking. mdpi.com

Design and Synthesis of Analogues and Derivatives of 3 Bromo N Pyridin 2 Yl Benzamide

Structural Modifications of the Benzamide (B126) Moiety

The benzamide portion of the molecule offers a versatile platform for structural modifications, including the repositioning of the halogen substituent and the introduction of various electronically active groups.

The position of the bromine atom on the benzoyl ring significantly influences the molecule's properties. The synthesis of these positional isomers, such as 4-bromo-N-(pyridin-2-yl)benzamide and 2-bromo-N-(pyridin-2-yl)benzamide, can be achieved through several established synthetic routes.

A common and classical method involves the acylation of 2-aminopyridine (B139424) with the corresponding bromobenzoyl chloride (e.g., 4-bromobenzoyl chloride or 2-bromobenzoyl chloride). This reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM) or acetone, with a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. For instance, the synthesis of 4-bromo-N-(pyridin-2-yl)benzamide often utilizes a 1:1.2 molar ratio of 4-bromobenzoyl chloride to 2-aminopyridine to maximize the yield. The reaction proceeds efficiently at room temperature, and the product can be isolated with high purity (>95%) after recrystallization.

Alternative synthetic strategies include palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This method directly couples a bromobenzoic acid derivative with 2-aminopyridine using a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., BINAP). A one-pot synthesis method has also been developed, involving the copper-mediated oxidative amidation of a bromobenzaldehyde with 2-aminopyridine.

The synthesis of 2-bromo-N-(pyridin-2-yl)benzamide can be accomplished by reacting 2-aminopyridine with 2-bromobenzoyl chloride.

Table 1: Synthesis Methods for Halogenated N-(pyridin-2-yl)benzamide Analogues

| Analogue | Reagents | Method | Key Features |

| 4-bromo-N-(pyridin-2-yl)benzamide | 4-bromobenzoyl chloride, 2-aminopyridine | Acylation | High yield, >95% purity after recrystallization. |

| 4-bromo-N-(pyridin-2-yl)benzamide | 4-bromobenzoic acid, 2-aminopyridine | Buchwald-Hartwig Amination | Palladium-catalyzed, suitable for sensitive substrates. |

| 4-bromo-N-(pyridin-2-yl)benzamide | 4-bromobenzaldehyde, 2-aminopyridine | Copper-Mediated Oxidative Amidation | One-pot, greener synthesis. |

| 2-bromo-N-(pyridin-2-yl)benzamide | 2-bromobenzoyl chloride, 2-aminopyridine | Acylation | Standard condensation reaction. |

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the benzamide ring can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studypug.comyoutube.com EDGs, such as alkyl, hydroxyl (-OH), and amine (-NH2) groups, increase the electron density of the aromatic ring, which can enhance the nucleophilicity of the molecule. studypug.comyoutube.com Conversely, EWGs, like nitro (-NO2), cyano (-CN), and carbonyl groups, decrease the ring's electron density, making it more electrophilic. studypug.comyoutube.comyoutube.com

The synthesis of these derivatives typically involves using a substituted benzoyl chloride or benzoic acid in the amidation reaction with 2-aminopyridine. For example, N-phenylbenzamide derivatives with various substituents have been synthesized and evaluated for their biological activities. nanobioletters.com The choice of substituent can significantly impact the resulting compound's chemical reactivity and potential biological applications. mdpi.com

Research has shown that the presence and nature of these groups can influence the molecule's ability to participate in various chemical reactions and interactions. For instance, the introduction of a trifluoromethyl group (-CF3), a strong EWG, has been explored in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives to study its effect on biological activity. mdpi.com

Table 2: Examples of Electron-Donating and Electron-Withdrawing Groups and Their Effects

| Group Type | Example Group | Chemical Name | Effect on Benzene (B151609) Ring |

| Electron-Donating | -OH | Hydroxyl | Increases electron density. studypug.com |

| Electron-Donating | -NH₂ | Amino | Increases electron density. studypug.com |

| Electron-Donating | -CH₃ | Methyl (Alkyl) | Weakly increases electron density. studypug.com |

| Electron-Withdrawing | -NO₂ | Nitro | Decreases electron density. youtube.com |

| Electron-Withdrawing | -CN | Cyano | Decreases electron density. studypug.com |

| Electron-Withdrawing | -CF₃ | Trifluoromethyl | Strongly decreases electron density. mdpi.com |

Modifications of the Pyridine Ring

Alterations to the pyridine moiety of 3-bromo-N-(pyridin-2-yl)benzamide provide another avenue for creating structural diversity and modulating the compound's properties.

Changing the point of attachment on the pyridine ring from the 2-position to the 3- or 4-position results in positional isomers with distinct electronic and steric properties. The synthesis of N-(pyridin-3-yl)benzamide and N-(pyridin-4-yl)benzamide derivatives generally follows similar amidation procedures as for the pyridin-2-yl isomer, by reacting the appropriate aminopyridine (3-aminopyridine or 4-aminopyridine) with a benzoyl chloride. uni.lu

For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide has been achieved by reacting benzene sulfonyl chloride with 3-aminopyridine. researchgate.net A series of 4-(pyridin-4-yloxy)benzamide derivatives have also been designed and synthesized, highlighting the interest in exploring the chemical space around different pyridyl isomers. nih.gov The synthesis of various N-benzyl pyridinium (B92312) derivatives has also been reported, starting from pyridine-3-carboxaldehyde or pyridine-4-carboxaldehyde. nih.gov

Introducing substituents onto the pyridine ring itself can further modify the compound's characteristics. For example, the synthesis of 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide involves the use of 2-amino-6-methylpyridine (B158447) as the starting material in the amidation reaction. sigmaaldrich.com

Substituents on the pyridine ring can influence the molecule's basicity, lipophilicity, and metabolic stability. A variety of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their herbicidal activities, demonstrating how modifications to the pyridine ring can lead to compounds with specific functional properties. nih.gov

Creation of Related Heterocyclic Scaffolds (e.g., Imidazo[1,2-a]pyridine derivatives, Acyclic Imides)

The this compound scaffold can serve as a precursor for the synthesis of more complex heterocyclic systems, such as imidazo[1,2-a]pyridines and acyclic imides.

Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles with a wide range of biological activities. nih.govnih.govresearchgate.net A common synthetic route to this scaffold is the condensation reaction of a 2-aminopyridine derivative with an α-haloketone. organic-chemistry.orgnanobioletters.com For example, 2-aminopyridine can react with a substituted phenacyl bromide in the presence of a catalyst to yield an imidazo[1,2-a]pyridine. nanobioletters.com Copper-catalyzed one-pot procedures have also been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins. organic-chemistry.org

Acyclic imides, such as 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide, can be synthesized from the condensation reaction of 3-bromobenzoyl chloride with 2-aminopyridine. dcu.iedcu.ienih.gov Often, this reaction yields a mixture of the benzamide and the acyclic imide, which can be separated by column chromatography. dcu.ienih.gov The formation of the imide is favored by the presence of the ortho-nitrogen in the pyridine ring. dcu.ie These acyclic imides represent a distinct structural class with different conformational possibilities compared to the parent benzamide. dcu.ie

Structure-Property Relationship Studies in Analogues (focus on chemical and physical properties)

The exploration of structure-property relationships is fundamental to understanding how the introduction of various functional groups and structural modifications to the parent molecule, this compound, impacts its intrinsic chemical and physical properties. While comprehensive studies focusing solely on a systematic series of analogues of this specific compound are not extensively documented in publicly available research, valuable insights can be gleaned from the characterization of related N-(pyridin-2-yl)benzamides and their derivatives. Key areas of investigation include the influence of substituents on melting point, solubility, and crystal structure.

Research Findings

Research into related compounds, such as N-(substituted-phenyl)- and N-(pyridin-2-yl)-benzamides, reveals distinct trends. For instance, the position of a substituent on the pyridine ring can significantly alter the physical properties of the molecule.

In a study on N-(pyridin-2-yl)-benzamide derivatives, it was observed that the presence of substituents on the pyridine ring had a discernible effect on the reaction yields during synthesis. This suggests that electronic and steric factors introduced by these substituents influence the reactivity of the precursor molecules.

Furthermore, the synthesis of more complex derivatives, such as N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide, highlights the synthetic versatility of the core structure. preprints.org The characterization of these compounds through techniques like NMR, IR, and mass spectrometry provides a foundational understanding of their chemical identity and stability. preprints.org

The introduction of additional halogen atoms, for example, in N-(4-bromophenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide, results in compounds with high melting points, often exceeding 240°C. mdpi.com This indicates that increased halogenation can lead to stronger intermolecular interactions in the solid state, thereby requiring more energy to break the crystal lattice.

The tables below present a compilation of physical and chemical data for this compound and some of its analogues and related compounds, derived from various sources. It is important to note that these compounds were not all studied within a single, comparative investigation, and thus direct comparisons should be made with caution.

Table 1: Physical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₁₂H₉BrN₂O | 277.12 | Not Reported |

| 4-Bromo-N-(pyridin-2-yl)benzamide | C₁₂H₉BrN₂O | 277.12 | Not Reported |

| 3-Bromo-N-(pyridin-3-yl)benzamide | C₁₂H₉BrN₂O | 277.12 | Not Reported |

| N-(4-bromophenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | C₂₀H₁₀BrCl₃N₄O₂ | 548.59 | 242–245 |

Data compiled from publicly available chemical databases and research articles.

Table 2: Spectroscopic Data for a Related Derivative

| Compound Name | Key ¹H-NMR Signals (ppm) | Key ¹³C-NMR Signals (ppm) |

| N-(4-bromophenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | 10.86 (s, 1H), 8.35 (d, 1H), 8.28–8.19 (m, 2H), 7.92 (d, 1H), 7.85 (d, 1H), 7.71 (d, 2H), 7.57 (d, 2H) | 171.72, 167.22, 163.96, 148.59, 143.29, 139.65, 138.03, 137.52, 133.62, 131.68, 131.24, 131.10, 129.64, 129.24, 127.35, 124.78, 121.67 |

Spectroscopic data for a representative complex derivative to illustrate characterization methods. mdpi.com

The study of crystal structures provides profound insights into the three-dimensional arrangement of molecules and the nature of intermolecular forces. For instance, the synthesis and crystallographic analysis of 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide, a related imide, revealed specific conformations and the role of halogen and hydrogen bonding in the crystal packing. Such interactions are crucial in determining the physical properties of the solid material.

While a comprehensive, systematic study detailing the incremental effects of various substituents on the chemical and physical properties of this compound is not yet prevalent in the literature, the existing data on related structures underscore the importance of substituent identity and position in modulating these characteristics. Future research focused on the systematic synthesis and characterization of a library of analogues would be invaluable for developing a predictive understanding of their structure-property relationships.

Advanced Methodologies and Future Research Trajectories for 3 Bromo N Pyridin 2 Yl Benzamide

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-pyridinyl benzamides has traditionally been achieved through the condensation of a carboxylic acid derivative with an aminopyridine. A standard laboratory method for producing 3-bromo-N-(pyridin-2-yl)benzamide involves the reaction of 3-bromobenzoyl chloride with 2-aminopyridine (B139424). dcu.ienih.gov This reaction typically occurs by adding the amine dropwise to a solution of the acid chloride in an anhydrous solvent like dichloromethane (B109758) at a reduced temperature, followed by stirring at room temperature for several hours. nanobioletters.com While effective, these methods often require stoichiometric reagents and can generate significant waste.

Recent research has focused on developing more sustainable and efficient catalytic routes. A notable advancement is the use of bimetallic metal-organic frameworks (MOFs) as heterogeneous catalysts. mdpi.com One such study demonstrated the synthesis of N-(pyridin-2-yl)-benzamide derivatives through the Michael addition amidation reaction of 2-aminopyridine and trans-β-nitrostyrene, catalyzed by an Fe₂Ni-BDC (1,4-Benzenedicarboxylic acid) MOF. mdpi.com This method offers several advantages, including high yields (up to 82%), the ability to reuse the catalyst for multiple cycles with minimal loss in activity, and functioning under atmospheric air, which aligns with the principles of green chemistry. mdpi.com

| Synthetic Route | Reactants | Catalyst/Reagent | Key Features |

| Traditional Condensation | 3-bromobenzoyl chloride, 2-aminopyridine | None (direct reaction) | Standard, well-established laboratory procedure. dcu.ienanobioletters.com |

| MOF-Catalyzed Amidation | 2-aminopyridine, trans-β-nitrostyrene | Fe₂Ni-BDC (heterogeneous catalyst) | Sustainable, high yield, reusable catalyst, milder conditions. mdpi.com |

Exploration of Catalytic Applications (e.g., as ligands or organocatalysts)

While this compound is primarily studied as a synthetic target or intermediate, its molecular structure suggests significant potential for applications in catalysis. The presence of both a pyridine (B92270) nitrogen atom and an amide group provides multiple potential coordination sites for metal ions. This makes the molecule a candidate for use as a ligand in coordination chemistry and homogeneous catalysis.

The pyridine ring is a classic coordinating group in a vast number of catalytic systems. The amide functionality can also act as a coordinating group through its oxygen or nitrogen atoms, potentially leading to the formation of stable chelate rings with a metal center. This bidentate or even polydentate coordination capability is crucial for stabilizing catalytic species and influencing their reactivity and selectivity. Furthermore, the electronic properties of the benzamide (B126) system, modified by the bromine substituent, could be tuned to modulate the catalytic activity of a coordinated metal. For instance, related benzamide structures are explored as building blocks for materials with unique electronic properties.

Advanced Spectroscopic Techniques for Dynamic and Solution-Phase Studies

The structural characterization of this compound and its derivatives is routinely performed using standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (LC-MS). nanobioletters.combldpharm.com These techniques confirm the molecular structure and purity of the synthesized compounds. For example, ¹H NMR spectroscopy for related N-benzamides shows characteristic signals for the aromatic protons and the amide N-H proton, typically as a singlet at around δ 10.20–10.82 ppm in DMSO-d₆. nanobioletters.com

However, to gain deeper insights into the compound's behavior, advanced spectroscopic techniques are required.

2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can elucidate the through-space proximity of protons, providing critical information about the molecule's preferred conformation in solution. This is particularly relevant for understanding the rotational barrier around the amide C-N bond and the relative orientation of the benzene (B151609) and pyridine rings.

Variable Temperature (VT) NMR: VT-NMR studies can be employed to investigate dynamic processes, such as restricted bond rotation or conformational exchange. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers and thermodynamics associated with these dynamic equilibria.

X-ray Crystallography: While not a solution-phase technique, single-crystal X-ray diffraction provides definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and halogen bonding, as seen in related bromo-substituted imides. dcu.ienih.gov This data serves as a crucial benchmark for computational models and for understanding solution-phase behavior.

Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling rapid prediction of molecular properties and guiding the design of new compounds. For a molecule like this compound, AI can be applied in several ways:

Property Prediction: AI models, particularly deep learning frameworks, can predict a wide range of properties based solely on a molecule's structure. arxiv.org These can include physicochemical properties (solubility, logP), as well as more complex biological activities or pharmacokinetic profiles. By inputting the structural features of this compound into a trained model, researchers can generate hypotheses about its behavior without the need for initial synthesis and testing. arxiv.org

Generative Models: AI can be used to design novel derivatives of the this compound scaffold with optimized properties. For example, if the goal is to create a ligand with higher binding affinity for a specific metal, a generative model could suggest modifications to the core structure (e.g., changing the position or type of halogen, adding substituents) that are predicted to enhance this property.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and suggest optimal synthetic routes. This can accelerate the discovery of more efficient and sustainable pathways to produce this compound and its analogues. A recent AI-powered approach uses a multi-view deep learning framework that incorporates prior knowledge of key properties to enhance predictions, which is particularly useful when dealing with limited experimental data. arxiv.org

Green Chemistry Approaches in Synthesis and Transformations

Green chemistry principles aim to reduce the environmental impact of chemical processes. For this compound, this involves developing syntheses that use less hazardous substances, improve atom economy, and enhance energy efficiency.

A prime example of a green chemistry approach is the use of heterogeneous catalysts, such as the Fe₂Ni-BDC metal-organic framework mentioned earlier. mdpi.com This method offers several green advantages over traditional synthesis:

Avoiding Hazardous Reagents: This catalytic system avoids the need for pre-activating the carboxylic acid into a more reactive form like an acid chloride, which often involves hazardous reagents such as thionyl chloride or oxalyl chloride. nanobioletters.com

Future research in this area will likely focus on exploring other recyclable catalysts, using greener solvents (such as water or bio-based solvents), and developing one-pot reactions that minimize purification steps, further reducing the environmental footprint of producing this compound and related compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-N-(pyridin-2-yl)benzamide, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves coupling a brominated benzoic acid derivative with 2-aminopyridine. A common method includes:

- Step 1: Activation of the carboxylic acid (e.g., using thionyl chloride or coupling agents like HATU) to form an acyl chloride or active ester.

- Step 2: Amidation with 2-aminopyridine under basic conditions (e.g., pyridine or triethylamine) in solvents like CH₂Cl₂ or DMF.

- Key Variables: Reaction temperature (room temperature vs. reflux), stoichiometry of reagents, and choice of solvent significantly impact yield. For example, pyridine as a solvent and base in reflux conditions (4 hours) is reported to enhance coupling efficiency .

- Yield Optimization: Purification via column chromatography (e.g., silica gel with petroleum ether/acetone gradients) achieves >80% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Answer:

- ¹H NMR: The aromatic protons of the pyridine ring appear as a multiplet at δ 6.95–8.15 ppm, while the benzamide protons show distinct splitting patterns due to bromine’s deshielding effect. The NH proton (amide) is typically observed at δ 8.5–9.5 ppm .

- ¹³C NMR: The carbonyl carbon (C=O) resonates at ~165–170 ppm. The brominated aromatic carbons exhibit upfield shifts compared to non-brominated analogs .

- IR: A strong absorption band near 1650 cm⁻¹ confirms the amide C=O stretch.

- LC-MS: The molecular ion peak [M+H]+ for C₁₂H₈BrN₂O is expected at m/z 289–291 (with characteristic bromine isotope patterns) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography: Silica gel with gradients of polar/non-polar solvents (e.g., hexane:ethyl acetate) effectively separates the product from unreacted starting materials.

- Recrystallization: Ethanol or methanol/water mixtures are preferred due to the compound’s moderate solubility in hot polar solvents .

- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases resolve impurities in high-purity applications (>98%) .

Advanced Research Questions

Q. How do substituents on the pyridine or benzamide rings influence the compound’s physicochemical properties and bioactivity?

Answer:

- Electron-Withdrawing Groups (e.g., Br, CF₃): Enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins. Bromine’s steric bulk may hinder rotation, affecting conformational flexibility .

- Pyridine Substitution: Methyl or methoxy groups at the pyridine 6-position improve solubility but may reduce membrane permeability. For example, 6-methyl analogs show enhanced crystallinity, aiding structural studies .

- SAR Studies: Comparative analysis of analogs (e.g., 3-bromo vs. 3-fluoro derivatives) using enzymatic assays or computational docking reveals critical interactions (e.g., halogen bonding with active-site residues) .

Q. What experimental and computational methods resolve contradictions in reported biological activities of this compound derivatives?

Answer:

- In Vitro Assays: Reproducibility studies under standardized conditions (e.g., glucose uptake assays in hepatocytes) control for variables like cell passage number and serum batches .

- Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX software ) clarifies conformational differences between active/inactive analogs. For example, torsional angles between the pyridine and benzamide moieties correlate with activity .

- MD Simulations: Molecular dynamics (e.g., GROMACS) models compound flexibility in solution, explaining discrepancies between rigid docking predictions and experimental IC₅₀ values .

Q. How can structural modifications enhance the compound’s utility in targeting bacterial enzymes like AcpS-PPTase?

Answer:

- Rational Design: Introduce trifluoromethyl groups (as in related benzamides) to improve binding to bacterial PPTase active sites, leveraging fluorine’s electronegativity and size .

- Bioprobe Development: Fluorescent tags (e.g., BODIPY) at the pyridine N-position enable real-time tracking of enzyme inhibition in bacterial cultures .

- Metabolic Stability: Deuteration of the benzamide ring reduces oxidative metabolism, prolonging half-life in in vivo models .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Answer:

- Co-Crystallization: Use of co-formers (e.g., carboxylic acids) promotes stable crystal lattice formation via hydrogen bonding .

- Solvent Screening: High-throughput vapor diffusion trials with 96-well plates identify optimal solvent pairs (e.g., DMSO/water for monoclinic P2₁/c crystals) .

- Cryoprotection: Glycerol or ethylene glycol (20–30% v/v) prevents ice formation during low-temperature data collection .

Q. How do reaction intermediates and byproducts impact the scalability of this compound synthesis?

Answer:

- Intermediate Characterization: LC-MS monitors intermediates like 3-bromobenzoic acid chloride to ensure complete conversion. Residual chloride can hydrolyze to benzoic acid, reducing yield .

- Byproduct Management: Pd/C-catalyzed hydrogenation removes halogenated impurities (e.g., debrominated side products) in multi-step syntheses .

- Scale-Up Considerations: Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) observed in batch processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.